
(E)-1-(2-Benzimidazolyl)-3-(3-methoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Benzimidazolyl)-3-(3-methoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to a propenone moiety, which is further substituted with a methoxyphenyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Benzimidazolyl)-3-(3-methoxyphenyl)-2-propen-1-one typically involves the condensation of 2-aminobenzimidazole with 3-methoxybenzaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-1-(2-Benzimidazolyl)-3-(3-methoxyphenyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction of the propenone moiety can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-1-(2-Benzimidazolyl)-3-(3-methoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
(E)-1-(2-Benzimidazolyl)-3-phenyl-2-propen-1-one: Lacks the methoxy group, which may affect its biological activity and solubility.
(E)-1-(2-Benzimidazolyl)-3-(4-methoxyphenyl)-2-propen-1-one: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and interactions.
(E)-1-(2-Benzimidazolyl)-3-(3-chlorophenyl)-2-propen-1-one: Contains a chlorine substituent instead of a methoxy group, which may enhance its antimicrobial properties.
Uniqueness
(E)-1-(2-Benzimidazolyl)-3-(3-methoxyphenyl)-2-propen-1-one is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for various scientific research applications.
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-4-5-12(11-13)9-10-16(20)17-18-14-7-2-3-8-15(14)19-17/h2-11H,1H3,(H,18,19) |
InChIキー |
LYIXYIZJQVGZQG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



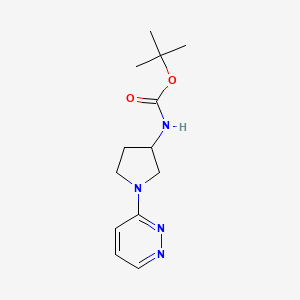
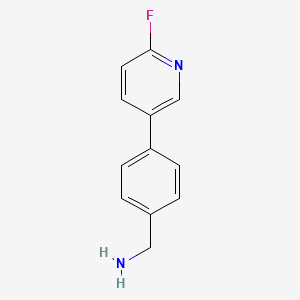
![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)
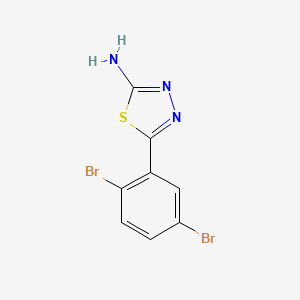



![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
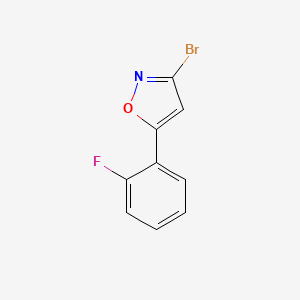


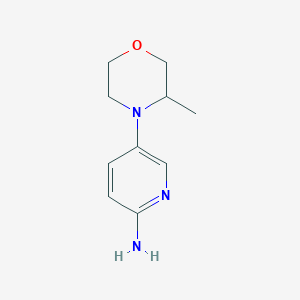
![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)
